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molecular formula C9H10F3NO B6318844 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol CAS No. 704884-80-0

2-Dimethylaminomethyl-3,4,5-trifluoro-phenol

Cat. No. B6318844
M. Wt: 205.18 g/mol
InChI Key: MPHZDBWEYMJVTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06903239B2

Procedure details

400 g of 3,4,5-trifluorophenol are initially charged in 359 ml of 40% aqueous dimethylamine solution and cooled to 0° C. At 0-5° C., 243 ml of 37% aqueous formaldehyde solution are added dropwise within 90 min. Subsequently, the mixture is stirred at room temperature for 20 hours. The mixture is admixed with 600 ml of water and 500 ml of dichloromethane. The organic phase is removed, the aqueous phase is extracted once with dichloromethane, the combined organic phases are dried and the solvent is distilled off under reduced pressure. The crude product is taken up in 500 ml of water and adjusted to pH 1-2 with cooling in an ice bath using dilute hydrochloric acid. The acidic solution is extracted once with dichloromethane and subsequently adjusted to pH 8-9 with cooling in an ice bath using dilute sodium hydroxide solution. The alkaline reaction solution is extracted three times with dichloromethane, the combined organic phases are washed once with water and dried, and the solvent is removed under reduced pressure. The crude product is subsequently fractionally distilled under reduced pressure. 305 g (55% of theory) of a light yellow liquid having a boiling point of 96° C. at 10 mbar are obtained.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
359 mL
Type
reactant
Reaction Step One
Quantity
243 mL
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([OH:10])[CH:5]=[C:6]([F:9])[C:7]=1[F:8].[CH2:11]=O.O.ClCCl.[CH3:17][NH:18][CH3:19]>>[OH:10][C:4]1[C:3]([CH2:17][N:18]([CH3:11])[CH3:19])=[C:2]([F:1])[C:7]([F:8])=[C:6]([F:9])[CH:5]=1

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
FC=1C=C(C=C(C1F)F)O
Name
Quantity
359 mL
Type
reactant
Smiles
CNC
Step Two
Name
Quantity
243 mL
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
600 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Subsequently, the mixture is stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase is removed
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted once with dichloromethane
CUSTOM
Type
CUSTOM
Details
the combined organic phases are dried
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
with cooling in an ice bath
EXTRACTION
Type
EXTRACTION
Details
The acidic solution is extracted once with dichloromethane
TEMPERATURE
Type
TEMPERATURE
Details
with cooling in an ice bath
CUSTOM
Type
CUSTOM
Details
The alkaline reaction solution
EXTRACTION
Type
EXTRACTION
Details
is extracted three times with dichloromethane
WASH
Type
WASH
Details
the combined organic phases are washed once with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The crude product is subsequently fractionally distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
OC1=CC(=C(C(=C1CN(C)C)F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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